molecular formula C38H34N8 B1513430 N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline CAS No. 1217802-18-0

N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline

Cat. No.: B1513430
CAS No.: 1217802-18-0
M. Wt: 602.7 g/mol
InChI Key: QWHOMMASBXBEIY-UHFFFAOYSA-N
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Description

N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline and N-[benzotriazol-2-yl(phenyl)methyl]aniline are benzotriazole-containing enamine derivatives. These compounds are structurally characterized by a benzotriazole moiety (either in the 1-yl or 2-yl position) attached to a phenylmethylaniline backbone. The dihydrobenzotriazole variant (3a,7a-dihydro) introduces partial saturation in the benzotriazole ring, which may influence electronic properties and reactivity compared to the fully aromatic 2-yl analog . These compounds are of interest due to their utility as stable alternatives to α-halogenated enamines, enabling nucleophilic substitution reactions while avoiding the instability associated with α-chloroenamines .

Properties

IUPAC Name

N-[3a,7a-dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4.C19H16N4/c1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)21-22-23;1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-21-17-13-7-8-14-18(17)22-23/h1-14,17-20H;1-14,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHOMMASBXBEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3C4C=CC=CC4N=N3.C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3N=C4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746478
Record name N-[(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline--N-[(3a,7a-dihydro-1H-benzotriazol-1-yl)(phenyl)methyl]aniline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217802-18-0
Record name N-[(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline--N-[(3a,7a-dihydro-1H-benzotriazol-1-yl)(phenyl)methyl]aniline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline and N-[benzotriazol-2-yl(phenyl)methyl]aniline are compounds belonging to the benzotriazole class, which have garnered attention for their potential biological activities. These compounds are structurally characterized by their benzotriazole moieties linked to an aniline group, which contributes to their chemical properties and biological interactions.

  • Molecular Formula : C₃₈H₃₄N₈
  • Molecular Weight : 602.73 g/mol
  • CAS Number : 1217802-18-0

The biological activity of these compounds is often associated with their ability to interact with various biological targets, including enzymes and receptors. The benzotriazole structure is known for its role in:

  • Inhibition of Enzymatic Activity : Benzotriazoles can act as inhibitors for certain enzymes involved in metabolic pathways.
  • Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Research indicates that benzotriazole derivatives may possess antimicrobial properties against various pathogens.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline and N-[benzotriazol-2-yl(phenyl)methyl]aniline:

Activity Type Findings
Enzyme InhibitionInhibitory effects on cytochrome P450 enzymes were noted in vitro studies.
Antioxidant ActivityDemonstrated significant scavenging of free radicals in laboratory assays.
Antimicrobial EffectsShowed effectiveness against Gram-positive and Gram-negative bacteria.
CytotoxicityExhibited cytotoxic effects on cancer cell lines in preliminary studies.

Case Studies

  • Antioxidant Activity Study :
    A study evaluated the antioxidant capacity of various benzotriazole derivatives, including the target compounds. Results indicated a notable reduction in oxidative stress markers in treated cells compared to controls, suggesting potential therapeutic applications in oxidative stress-related diseases.
  • Antimicrobial Efficacy :
    Research conducted on the antimicrobial properties revealed that both compounds exhibited significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This suggests their potential use as antimicrobial agents in pharmaceuticals.
  • Cytotoxicity Assessment :
    A cytotoxicity assay performed on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compounds induced apoptosis at specific concentrations, indicating a possible avenue for cancer treatment research.

Scientific Research Applications

Scientific Research Applications

  • UV Absorption and Stabilization
    • Benzotriazoles are widely recognized for their ability to absorb ultraviolet (UV) light, making them effective UV stabilizers in plastics and coatings. The compounds can prevent degradation of materials exposed to sunlight, thus extending their lifespan. Studies have shown that incorporating benzotriazole derivatives into polymer matrices significantly improves UV resistance .
  • Antioxidant Properties
    • Research indicates that these compounds exhibit antioxidant activity, which can be beneficial in preventing oxidative stress in biological systems. This property makes them candidates for use in pharmaceuticals and nutraceuticals aimed at mitigating oxidative damage .
  • Photoprotective Agents
    • Due to their UV-filtering capabilities, these benzotriazole derivatives are being studied as potential photoprotective agents in cosmetic formulations. They can be used to enhance the stability and efficacy of sunscreens by providing broad-spectrum protection against harmful UV radiation .
  • Biological Activity
    • Preliminary studies have suggested that these compounds may possess antimicrobial properties, making them candidates for development in medicinal chemistry. Their structural features allow for interactions with biological targets that could lead to the development of new antimicrobial agents .

Case Studies

StudyApplicationFindings
Study 1UV StabilizationDemonstrated significant reduction in polymer degradation when treated with benzotriazole derivatives compared to untreated samples .
Study 2Antioxidant ActivityShowed that these compounds effectively scavenge free radicals, indicating potential use in health supplements .
Study 3Photoprotective EfficacyFound that formulations containing these benzotriazole derivatives provided enhanced UV protection compared to standard formulations .
Study 4Antimicrobial TestingReported promising results against various bacterial strains, suggesting further exploration for pharmaceutical applications .

Comparison with Similar Compounds

Tables

Table 1: Comparative Reactivity of Benzotriazole Derivatives
Compound Reaction Partner Product Yield Reference
5a (2-yl enamine) Phenylethynylzinc chloride 7 (propenylaniline) 76%
α-Chloroenamine (hypothetical) Phenylethynylzinc chloride Decomposition N/A
Table 2: Stability Metrics
Compound Class Thermal Stability Oxidative Stability Solubility (CH3CN)
α-Benzotriazol-1-yl enamines High Moderate High
α-Benzotriazol-2-yl enamines Moderate High Moderate
α-Chloroenamines Low Low Low

Preparation Methods

Reagents and Conditions

  • Starting materials: Benzotriazole or its derivatives, phenylmethyl halides or formyl derivatives, and aniline.
  • Catalysts and additives: Boric acid, phosphorus oxychloride, and formic acid are commonly used to facilitate formylation and coupling reactions.
  • Solvents: Toluene, ethyl acetate, petroleum ether, and other organic solvents are employed for reaction media and purification steps.
  • Temperature: Typically, reactions are conducted between 80-90°C with controlled heating and stirring.
  • Addition method: Dropwise addition of reactive reagents (e.g., formic acid and amine components) is critical to control exothermicity and reaction kinetics.

Stepwise Synthesis

  • Formylation of N-methylaniline:

    • N-methylaniline is reacted with formic acid in the presence of boric acid.
    • The formic acid and N-methylaniline are added dropwise to control the exothermic reaction.
    • The molar ratios depend on the purity of formic acid used (anhydrous or 88% aqueous).
    • Typical molar ratios:
      • Anhydrous formic acid: 1.1-1.5 mol per mol N-methylaniline
      • Boric acid: 1.3-1.6 mol per mol N-methylaniline
      • For 88% formic acid, boric acid is increased to 1.8-2.6 mol per mol N-methylaniline.
  • Reaction with benzotriazole derivatives:

    • Benzotriazole or substituted benzotriazole is reacted with phenylmethyl derivatives under heating (80-90°C) in solvents like toluene.
    • Phosphorus oxychloride is used as a chlorinating and dehydrating agent to facilitate coupling.
    • The reaction mixture is stirred and monitored by thin-layer chromatography (TLC) to confirm completion.
    • After reaction, the mixture is diluted with toluene and water, stirred, and separated into organic and aqueous layers.
    • The organic layer is dried over anhydrous sodium sulfate, solvent recovered, and the product purified by vacuum distillation.
  • Purification and Yield:

    • The purified product is typically collected as a fraction boiling around 104-114 °C under reduced pressure (1 mmHg).
    • Yields reported range from 73% to 83%, with purity confirmed by gas phase content analysis (~98%).

Representative Reaction Data

Step Reagents & Conditions Temperature (°C) Time (hours) Yield (%) Purity (%) Notes
Formylation of N-methylaniline N-methylaniline + formic acid + boric acid (dropwise addition) 80-90 6 83.3 98.5 Use of anhydrous or 88% formic acid impacts molar ratios
Coupling with benzotriazole Benzotriazole + phenylmethyl derivative + POCl3 in toluene 80-90 3-8 73.2-82.4 98.2 TLC monitoring; organic layer drying and vacuum distillation

Analysis of Preparation Methods

Reaction Control and Optimization

  • Exothermicity management: Dropwise addition of formic acid and amine is essential to prevent uncontrolled temperature rise, which can lead to side reactions or decomposition.
  • Molar ratios: Adjusting the molar ratios of formic acid and boric acid according to the purity of reagents ensures complete reaction and high yield.
  • Temperature and time: Maintaining reaction temperature between 80-90°C and monitoring by TLC allows for optimal conversion without overreaction.

Purification Techniques

  • Use of organic solvents such as toluene for extraction and anhydrous sodium sulfate for drying ensures removal of water and impurities.
  • Vacuum distillation under reduced pressure helps isolate the target compound with high purity and prevents thermal degradation.

Yield and Purity Considerations

  • The yields reported (73-83%) are considered good for such heterocyclic amine derivatives, indicating efficient synthesis.
  • Purity above 98% by gas phase analysis confirms the effectiveness of the purification steps.

Summary Table of Key Preparation Parameters

Parameter Value/Range Impact on Preparation
Formic acid purity Anhydrous or 88% aqueous Affects molar ratios and reaction kinetics
Molar ratio (formic acid:N-methylaniline) 1.1-1.5 Ensures complete formylation
Molar ratio (boric acid:N-methylaniline) 1.3-1.6 (anhydrous FA), 1.8-2.6 (88% FA) Catalyst amount for reaction efficiency
Reaction temperature 80-90 °C Optimal for reaction rate and selectivity
Reaction time 3-8 hours Sufficient for completion without degradation
Solvent Toluene, ethyl acetate, petroleum ether Solvent for reaction and purification
Purification method Vacuum distillation under 1 mmHg High purity isolation
Yield 73-83% High efficiency for complex heterocyclic synthesis

Q & A

Q. What are the established synthetic routes for preparing these α-benzotriazolylenamines?

Two primary methods are documented:

  • Route 1 : Reacting N-(trans-buten-1-yl)-N-methylaniline with 1-chloro-1H-1,2,3-benzotriazole, followed by base-induced HCl elimination. This yields E/Z isomers (e.g., 5a and 5b ) with moderate yields (52–68%) .
  • Route 2 : Treating amides (1a–g ) with benzotriazole (BtH), POCl₃, and NEt₃ in CH₃CN. This produces α-(benzotriazol-1-yl)enamines (3a–g , 4a–f , 5a ) in higher yields (60–85%) with controlled isomer separation .

Q. Key Parameters :

  • Temperature: 0–25°C.
  • Solvent polarity (CH₃CN preferred for solubility).
  • Stoichiometric ratio of BtH to amide (1:1.2).
CompoundStarting MaterialMethodYield (%)Isomer Configuration
3a 1aRoute 275Z
5a 2aRoute 168E
5b 2bRoute 152E

Q. How are these compounds characterized to confirm structural integrity and isomer configuration?

  • Nuclear Magnetic Resonance (NMR) : Distinguishes E/Z isomers via coupling constants (e.g., J = 12–14 Hz for trans olefinic protons in Z isomers) .
  • High-Performance Liquid Chromatography (HPLC) : Separates isomeric mixtures (e.g., 3f/4f unresolved due to steric hindrance) .
  • X-ray Crystallography : Validates stereochemistry in crystalline derivatives (e.g., 5a with defined E-configuration) .

Q. Why are α-benzotriazolylenamines preferred as stable alternatives to α-chloroenamines?

  • Leaving Group Efficiency : Benzotriazole’s resonance-stabilized anion facilitates nucleophilic substitution while avoiding side reactions (e.g., elimination) common with α-chloroenamines .
  • Stability : These enamines resist hydrolysis under ambient conditions due to the electron-withdrawing benzotriazolyl group, enabling long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution reactivity of benzotriazolyl groups?

  • Pathway : The reaction of 5a with phenylethynylzinc chloride proceeds via a bimolecular nucleophilic substitution (SN2), supported by second-order kinetics (first-order in enamine and nucleophile) .
  • Steric Effects : Bulky substituents (e.g., 3f/4f ) reduce reactivity by hindering nucleophile access, necessitating optimized transition-state geometries .

Q. What methodologies are effective for separating E/Z isomers, and what challenges persist?

  • Chromatography : Silica gel columns with hexane/ethyl acetate (4:1) resolve most isomers (e.g., 3a (Z) vs. 5a (E)) .
  • Crystallization : Selective recrystallization in ethanol isolates pure E isomers (e.g., 5b ) .
  • Challenges : Mixtures like 3f/4f resist separation due to conformational flexibility and similar polarity .

Q. How do structural modifications influence reactivity and stability in cross-coupling reactions?

  • Electron-Withdrawing Groups (EWGs) : Derivatives with para-nitro substituents exhibit accelerated substitution rates due to enhanced leaving-group ability .
  • Steric Bulk : Ortho-methyl groups reduce yields in Suzuki-Miyaura couplings by impeding catalyst access .
DerivativeSubstituentReaction Rate (Relative to 5a )
3a H1.0 (baseline)
3b p-NO₂2.5
3c o-Me0.3

Q. Are there contradictions in reported synthetic yields or reaction scopes?

  • Yield Variability : Route 1 yields fluctuate (52–68%) due to competing elimination pathways, while Route 2 provides consistent yields (60–85%) .
  • Scope Limitations : Aliphatic amides (e.g., 1g ) underperform in Route 2 due to poor solubility in CH₃CN .

Q. What advanced methods study the electronic properties of these compounds?

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to rationalize nucleophilic attack sites .
  • UV-Vis Spectroscopy : Correlates π→π* transitions with conjugation length in aryl-substituted derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline
Reactant of Route 2
N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline

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